3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 638133-98-9, molecular formula C₂₈H₃₁N₅O₃S₂) features a complex heterocyclic architecture . Its core structure comprises a pyrido[1,2-a]pyrimidin-4-one scaffold substituted at position 2 with a 4-methylpiperazinyl group, at position 7 with a methyl group, and at position 3 with a Z-configured thiazolidinone moiety.
The thioxo group in the thiazolidinone ring may enhance hydrogen-bonding interactions, while the ethoxypropyl chain could influence membrane permeability .
Properties
Molecular Formula |
C23H29N5O3S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O3S2/c1-4-31-13-5-8-27-22(30)18(33-23(27)32)14-17-20(26-11-9-25(3)10-12-26)24-19-7-6-16(2)15-28(19)21(17)29/h6-7,14-15H,4-5,8-13H2,1-3H3/b18-14- |
InChI Key |
UKVJTZDGHKDAOA-JXAWBTAJSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Construction of the pyridopyrimidine core: This involves the cyclization of an appropriate pyridine derivative with a formamide or similar reagent.
Introduction of the piperazine moiety: This step usually involves nucleophilic substitution reactions where a piperazine derivative is introduced to the pyridopyrimidine core.
Final assembly: The final step involves the coupling of the thiazolidine and pyridopyrimidine intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the molecule can be reduced to alcohols.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with multiple molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The pyridopyrimidine core can bind to nucleic acids or proteins, affecting their function. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Pyrido[1,2-a]pyrimidin-4-one Core
Several analogs from patent literature and synthetic studies highlight the impact of substituent modifications:
Table 1: Key Structural Analogs and Substituent Effects
Key Observations:
Piperidine derivatives () may reduce basicity compared to piperazine, altering tissue distribution .
Thiazolidinone positional isomers (e.g., 7-methyl vs. 9-methyl in ) could sterically hinder target binding .
Aryl Substituents :
- 3,4-Dimethoxyphenyl groups (EP 2023/39 Compound 9) enhance π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
Biological Activity
Antitumor Activity
The compound has shown significant antitumor activity in various in vitro and in vivo studies. Its mechanism of action is believed to involve the inhibition of tyrosyl-DNA phosphodiesterase I, a crucial enzyme in DNA repair processes .
In Vitro Studies
A comprehensive study conducted on multiple cancer cell lines demonstrated the compound's antiproliferative effects. The results are summarized in the following table:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 0.82 |
| HCT116 | 1.15 |
| HT29 | 0.95 |
| MCF7 | 1.03 |
| SW620 | 1.27 |
These results indicate potent activity against breast, colon, and colorectal cancer cell lines .
Case Study: Glioblastoma Multiforme
In a notable case study focusing on glioblastoma multiforme, the compound showed promising results. Researchers observed a significant decrease in cell viability of glioblastoma multiform cells when treated with the compound. The study revealed:
- 50% reduction in cell viability at 5 μM concentration
- 80% reduction in cell viability at 10 μM concentration
- Minimal toxicity to normal astrocytes at these concentrations
Anti-inflammatory Activity
The compound has demonstrated notable anti-inflammatory properties, particularly in models of chronic inflammation. Its mechanism is thought to involve the modulation of pro-inflammatory cytokines.
Experimental Findings
In a carrageenan-induced paw edema model in rats, the compound showed:
- 42% reduction in edema at 10 mg/kg dose
- 68% reduction in edema at 20 mg/kg dose
- Comparable efficacy to indomethacin (standard anti-inflammatory drug) at 20 mg/kg dose
Antimicrobial Activity
The thiazolidinone moiety in the compound contributes to its antimicrobial properties. Studies have shown activity against both gram-positive and gram-negative bacteria .
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 4.2 |
| E. coli | 6.8 |
| P. aeruginosa | 8.1 |
| K. pneumoniae | 5.7 |
These results suggest broad-spectrum antibacterial activity, with particular efficacy against S. aureus and K. pneumoniae.
Antidiabetic Potential
Recent research has explored the compound's potential as an antidiabetic agent. Its ability to inhibit α-amylase, a key enzyme in carbohydrate metabolism, has been demonstrated.
Enzyme Inhibition Study
- α-Amylase IC50: 0.78 μM
- Comparable to acarbose (standard α-amylase inhibitor) with IC50 of 0.82 μM
This suggests potential application in managing postprandial glucose levels in diabetic patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
